molecular formula C6H10O4 B1597286 Ethyl glycolate acetate CAS No. 623-86-9

Ethyl glycolate acetate

Cat. No. B1597286
CAS RN: 623-86-9
M. Wt: 146.14 g/mol
InChI Key: ZWCRLFIZIYVXMG-UHFFFAOYSA-N
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Description

Ethyl Glycolate Acetate (EGA) is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It’s an excellent solvent for many natural and synthetic resins and is used in printing ink and surface coating formulations . Moreover, it’s a better solvent than Ethyl Glycol .


Synthesis Analysis

EGA and EG are currently produced by chemical synthesis, but their biotechnological production from renewable resources has received substantial interest . Several different metabolic pathways using genetically modified microorganisms, such as Escherichia coli, Corynebacterium glutamicum, and yeast have been established for their production .


Chemical Reactions Analysis

The reaction studied for EGA is the hydrolysis of ethyl acetate which can be represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . In the context of biotechnological production, E. coli has been engineered to consume EG and examine glycolate production as a case study for chemical production .


Physical And Chemical Properties Analysis

EGA is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It has a boiling point of 15150 – 160 (302 – 320) °C (°F), a freezing point of -61 (-78) °C (°F), and a specific gravity of 0.974 at 20°C/20°C .

Scientific Research Applications

Environmental Risk Assessment

Ethylene glycol ethers and acetates, including ethyl glycolate acetate, are used in various applications such as solvents and plasticizers. A comprehensive environmental risk assessment indicates that these compounds are not persistent in the environment and are generally classified as "practically non-toxic" to aquatic organisms. They also show limited potential for chronic risks to aquatic life, as most exposures are below concentrations of concern (Staples, Boatman, & Cano, 1998).

Biosynthesis Applications

Ethylene glycol, closely related to ethyl glycolate acetate, has been explored for biosynthetic applications. In one study, a pathway for producing ethylene glycol from D-xylose was optimized in Escherichia coli. This pathway presents a potential alternative for the production of ethylene glycol, which is used in various industrial processes (Wang et al., 2018).

Agricultural Chemical Analysis

Ethyl acetate, a compound related to ethyl glycolate acetate, has been employed in a buffered extraction method for the analysis of agrochemical residues in fruits and vegetables. This method allows for the simultaneous analysis of a wide range of compounds, indicating its utility in agricultural chemical analysis (Jadhav, Oulkar, Shabeer T. P., & Banerjee, 2015).

Microbial Production Perspectives

In microbial production, the potential for converting biomass-derived sugars into ethyl acetate, a compound similar to ethyl glycolate acetate, is explored. This approach presents a sustainable alternative to traditional processes that rely on natural gas and crude oil (Zhang et al., 2020).

Industrial Utilization in Ethylene Glycol Processes

Ethylene glycol, a key component related to ethyl glycolate acetate, is used in the production of polyethylene terephthalate and antifreeze. Its utilization has been studied in engineered strains of Pseudomonas putida for environmental remediation applications, showcasing its broad industrial applicability (Franden et al., 2018).

Petrochemical Waste Treatment

Ethylene glycol, closely related to ethyl glycolate acetate, has been examined for its biodegradability in petrochemical wastes. The findings from this research contribute to understanding the treatability of such compounds in anaerobic conditions, relevant for waste management in the petrochemical industry (Stewart, Bhattacharya, Madura, Mason, & Schonberg, 1995).

Synthesis and Application Research

Research on the synthesis and applications of ethylene glycol demonstrates its importance in various industrial processes, such as plastics and automobile industries. This research offers insights into the chemical systems for synthesizing compounds like ethyl glycolate acetate (Yue, Zhao, Ma, & Gong, 2012).

Safety And Hazards

EGA is combustible and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is a considerable interest in the biotechnological production of GA and EG from renewable resources . This suggests that EG could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .

properties

IUPAC Name

ethyl 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCRLFIZIYVXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977858
Record name Ethyl (acetyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl glycolate acetate

CAS RN

623-86-9
Record name Ethyl glycolate acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (acetyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoxyacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Use is made of 25.5 g (0.3 mol) of 2-pyrrolidone, 50.4 g (0.9 mol) of potassium hydroxide in 200 ml of dimethylsulphoxide and 115 g (0.94 mol) of ethylchloroacetate. After keeping the reaction mass of room temperature, it is added with 600 ml of water and extracted 3 times with portions of 100 ml of dichoroethane. The combined extracts are evaporated, the residue is subjected to fractionation to give 46.9 g (68%) of 2-oxo-1-pyrrolidinyl)acetic acid carboethoxymethyl ester, b.p. 197°-200° C. (10 mm Hg), nD20 =1.4703.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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